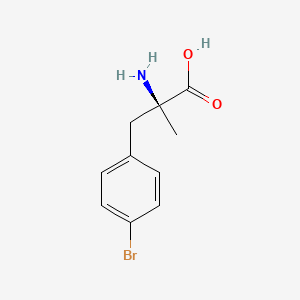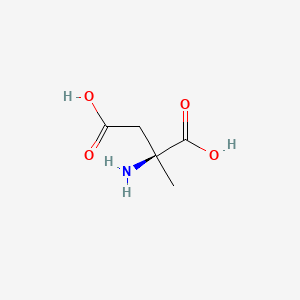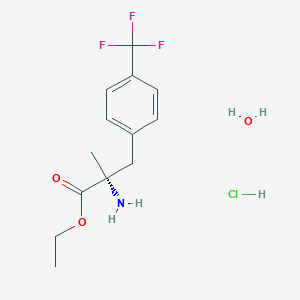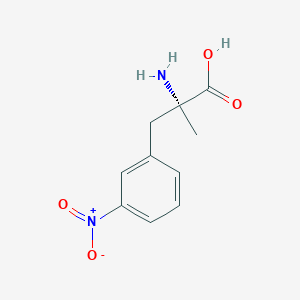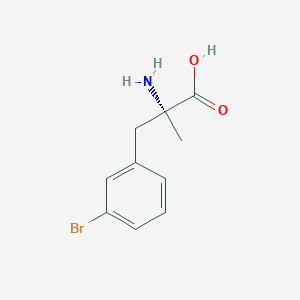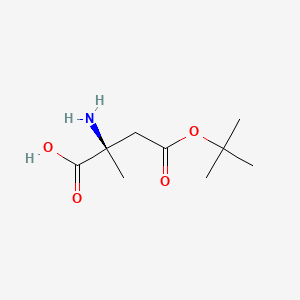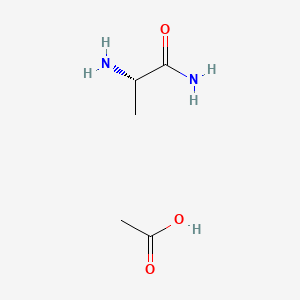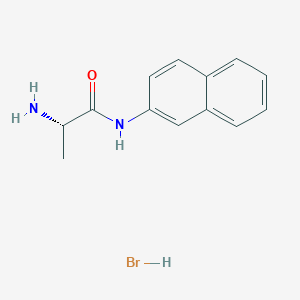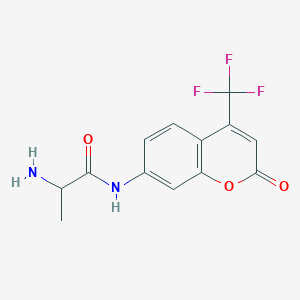
Benzoyl-D-threonine methyl ester
Vue d'ensemble
Description
“Benzoyl-D-threonine methyl ester” is a compound derived from carboxylic acids . It is a type of ester, where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group . The molecular formula of “this compound” is C12H15NO4 and its molecular weight is 237.25 g/mol .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3 .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water . This reaction can be catalyzed by either an acid or a base . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .
Physical And Chemical Properties Analysis
Esters are derived from carboxylic acids and are neutral compounds . They often constitute a core building block in complex medicinal compounds . The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain .
Applications De Recherche Scientifique
Synthesis of Penicillin Derivatives : Wolfe and Sterzycki (1987) described the synthesis of methyl penicillanate, involving the condensation of D-penicillamine with variations of the synthon RO2CCH2CHO, followed by esterification and Mukaiyama ring closure. This process includes working with an N-benzoyl protecting group, which is a critical step in synthesizing penam and oxapenam ring systems (Wolfe & Sterzycki, 1987).
Conversion into Threonine : Elliott (1948) explored the conversion of DL-N-benzoylallothreonine methyl ester into DL-threonine. This conversion involved using thionyl chloride and hydrolysis of the oxazoline formed. This study contributes to our understanding of the chemical transformations and applications of threonine derivatives (Elliott, 1948).
Asymmetric Synthesis of Arylacetates : Park et al. (2014) investigated the N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution of α-bromo arylacetates. This technique was used for the asymmetric preparation of α-thio and α-oxy arylacetates, demonstrating the application of benzoyl-threonine derivatives in asymmetric synthesis (Park et al., 2014).
Oxidation to Oxamate Derivatives : Stachulski (1982) studied the oxidation of benzyloxycarbonyl threonine and serine methyl esters, leading to the formation of the same N-protected methyl oxamate. This shows the potential for creating new derivatives through selective oxidation (Stachulski, 1982).
Enzyme Inhibition Studies : The synthesis and evaluation of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, as reported by Piper et al. (1982), involve the use of N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester. This study is significant in understanding the role of benzoyl-threonine derivatives in inhibiting folate metabolism (Piper et al., 1982).
Mécanisme D'action
Target of Action
The primary target of Benzoyl-D-threonine methyl ester is the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound acts as a positive allosteric modulator on the GABA-A receptor . It enhances the effect of GABA at the GABA-A receptor, resulting in various properties such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant . The compound achieves this by allowing more chloride ions to enter the neuron, making it more resistant to excitation .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, leading to hyperpolarization of the membrane and decreased neuronal excitability . This modulation of the GABAergic pathway has downstream effects on various physiological processes, including anxiety, sleep, muscle tension, and seizure activity .
Pharmacokinetics
The onset of action and duration of drug effect are influenced by factors such as route of administration, absorption, and volume of distribution .
Result of Action
The action of this compound results in a range of molecular and cellular effects. At the molecular level, it enhances the inhibitory effect of GABA, leading to decreased neuronal excitability . At the cellular level, this results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Certain subpopulations of patients with lung, liver, or kidney dysfunction may be especially prone to toxicity . Furthermore, the compound’s action can be influenced by the patient’s age and overall health status .
Safety and Hazards
According to the safety data sheet for a similar compound, DL-Threonine methyl ester hydrochloride, precautions should be taken to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .
Orientations Futures
Esters, including “Benzoyl-D-threonine methyl ester”, have several commercial and synthetic applications . They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . In the future, the synthesis and applications of esters could be further explored and optimized .
Analyse Biochimique
Biochemical Properties
Benzoyl-D-threonine methyl ester plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with enzymes such as chymotrypsin, which is known to form enzyme-substrate compounds with various methyl esters The interaction between this compound and chymotrypsin involves the formation of a transient enzyme-substrate complex, which facilitates the hydrolysis of the ester bond
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling cascades and influencing cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as chymotrypsin, and inhibits or activates their activity . This binding interaction is mediated by the ester bond, which is hydrolyzed by the enzyme, leading to the release of the active form of the compound. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that the temporal effects of this compound are dependent on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurobehavioral changes and alterations in cardiovascular function. These threshold effects highlight the importance of dose optimization in experimental studies to minimize potential adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and ester biosynthesis. The compound interacts with enzymes such as alcohol acyltransferases, which catalyze the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters and the regulation of metabolic flux. Additionally, this compound can influence the levels of metabolites by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be localized to specific compartments or organelles within the cell, such as the cytosol or the endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization of this compound and its interactions with other proteins.
Propriétés
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286079 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60538-16-1 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60538-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



